5-溴-3-吲哚基-β-D-葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-indolyl-beta-D-glucopyranoside is a chemical compound utilized in various scientific research areas, particularly in histochemical studies to demonstrate enzymatic activities within tissues. It serves as a substrate in the identification and localization of enzymes, such as β-glucosidase, by producing a chromogenic reaction product, facilitating the study of enzyme distribution and activity in mammalian tissues (Pearson, Andrews, & Grose, 1961).

Synthesis Analysis

The synthesis of related β-D-glucopyranoside compounds involves multiple steps, including glycosylation reactions, selective deprotection, and coupling with various aglycons. For example, the total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside from ethynyl-β-C-glycoside demonstrates the complexity and specificity required in synthesizing such molecules, which share structural similarities with 5-Bromo-3-indolyl-beta-D-glucopyranoside (Yepremyan & Minehan, 2012).

Molecular Structure Analysis

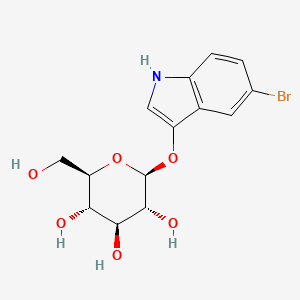

The molecular structure of β-D-glucopyranoside derivatives, including 5-Bromo-3-indolyl-beta-D-glucopyranoside, is characterized by the presence of a glucopyranoside moiety linked to various functional groups, which affect their reactivity and interaction with enzymes. Structural analyses, such as NMR and X-ray diffraction, are critical for confirming the configuration and conformation of these molecules (Tomić et al., 1994).

Chemical Reactions and Properties

5-Bromo-3-indolyl-beta-D-glucopyranoside participates in specific chemical reactions, notably in the formation of highly chromogenic compounds upon enzymatic cleavage by β-glucosidase. This reaction is fundamental in histochemical studies for the visualization of enzyme activity in tissue samples. The compound's chemical properties, including its reactivity with various enzymes and its ability to form stable reaction products, are essential for its application in biological studies (Pearson et al., 1961).

科学研究应用

-

Scientific Field: Molecular Biology

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is a substrate for beta-galactosidase . It is used to detect the activity of this enzyme in histochemistry and bacteriology .

- Methods of Application : The substrate is introduced to a solution containing beta-galactosidase. The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .

- Results or Outcomes : The appearance of the blue product indicates the presence and activity of beta-galactosidase .

-

Scientific Field: Cellular Imaging and Secondary Detection

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is used as a chromogenic substrate for beta-galactosidase . It is useful for numerous histochemical and molecular biology applications, including the detection of lacZ activity in cells and tissues .

- Methods of Application : The substrate is introduced to cells or tissues expressing the lacZ gene. Beta-galactosidase activity can still be detected using “5-Bromo-3-indolyl-beta-D-glucopyranoside” after fixation .

- Results or Outcomes : The substrate yields a dark blue precipitate at the site of enzymatic activity, allowing for the detection of lacZ activity in cells and tissues .

-

Scientific Field: Immunoblotting, Immunocytochemical, and Histological Applications

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is an alpha-galactosidase substrate which is converted to an insoluble indigo-blue chromophore darker than that released by X-GAL . It is ideal for Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications .

- Methods of Application : The substrate is introduced to samples in immunoblotting, immunocytochemical, and histological applications. It is also used as a chromogenic substrate that is suitable for identification of lac- (+) bacterial colonies .

- Results or Outcomes : The substrate is converted to an insoluble indigo-blue chromophore darker than that released by X-GAL, allowing for the detection of Lac gene in various applications .

-

Scientific Field: Blue-White Screening

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is used for blue-white screening to detect functional β-galactosidase (reporter gene expression) .

- Methods of Application : The substrate is introduced to bacterial colonies. Colonies that have taken up the plasmid and express beta-galactosidase will turn blue, while those that do not will remain white .

- Results or Outcomes : The appearance of blue colonies indicates successful uptake of the plasmid and expression of the lacZ gene .

-

Scientific Field: Histochemical Detection

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is used for histochemical detection of β-galactosidase activity in fixed tissues .

- Methods of Application : The substrate is introduced to fixed tissues. The tissues are then observed under a microscope .

- Results or Outcomes : The appearance of a blue color in the tissues indicates the presence and activity of beta-galactosidase .

-

Scientific Field: Bacteriology

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is used as a chromogenic substrate that is suitable for identification of lac- (+) bacterial colonies .

- Methods of Application : The substrate is introduced to bacterial colonies. Colonies that have the lac gene will turn blue .

- Results or Outcomes : The appearance of blue colonies indicates the presence of the lac gene in the bacteria .

-

Scientific Field: Transgenic Plant Screening

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is used as a substrate for the β-glucuronidase enzyme (GUS). It aids in screening of transgenic plants based on GUS activity .

- Methods of Application : The substrate is introduced to plant tissues. GUS deesterifies the substrate into an indoxyl derivative which upon oxidative polymerization results in the generation of blue indigotin dye .

- Results or Outcomes : The appearance of a blue color in the tissues indicates the presence and activity of GUS, allowing for the detection of transgenic plants .

-

Scientific Field: Bacteriology

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is used as a chromogenic substrate that is suitable for identification of various bacterial species such as Enterococci, Streptococci, Klebsiella species, Enterobacter species, and Listeria species .

- Methods of Application : The substrate is introduced to bacterial colonies. Colonies that have the lac gene will turn blue .

- Results or Outcomes : The appearance of blue colonies indicates the presence of the lac gene in the bacteria .

未来方向

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is currently used as a substrate for β- glucuronidase enzyme (GUS) in the screening of transgenic plants . Future research may explore other potential applications of this compound in molecular biology and other related fields.

Relevant Papers A 24-hour direct plating method for Escherichia coli using Peptone-Tergitol agar was used to compare the effectiveness of the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GLUC) with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) for β-glucuronidase activity .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINMATFDVHBYOS-RKQHYHRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-indolyl-beta-D-glucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(4-chlorobenzoyl)carbamothioylamino]-4-methylthiophene-2-carboxylate](/img/no-structure.png)

![N-[2-cyano-3-(cyclooctylamino)-2-butenoyl]urea](/img/structure/B1175728.png)

![4-[5-amino-4-(aminocarbonyl)-1H-imidazol-1-yl]benzoate](/img/structure/B1175737.png)